molecular formula Cl2H6N2Pt+2 B7824999 cisplatin

cisplatin

Cat. No.: B7824999
M. Wt: 300.05 g/mol
InChI Key: BSJGASKRWFKGMV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cisplatin (cis-diamminedichloroplatinum(II)) is a platinum-based chemotherapeutic agent first approved in 1976. It exerts anticancer effects by forming intra- and inter-strand DNA crosslinks, triggering apoptosis in rapidly dividing cells . Clinically, this compound is used to treat solid tumors, including testicular, ovarian, lung, and head and neck cancers.

Properties

IUPAC Name

azane;dichloroplatinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJGASKRWFKGMV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.Cl[Pt+2]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H6N2Pt+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15663-27-1
Record name Cisplatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00515
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Preparation Methods

Peyrone’s Initial Synthesis (1845)

Michel Peyrone first synthesized this compound by treating potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with aqueous ammonia. The reaction produced a yellow precipitate initially termed "Peyrone’s chloride," later confirmed as cis-[PtCl₂(NH₃)₂]. However, this method suffered from low reproducibility due to competing reactions forming Magnus’ green salt ([Pt(NH₃)₄][PtCl₄]) and transplatin (trans-[PtCl₂(NH₃)₂]).

Key Reaction:

K2[PtCl4]+2NH3cis[PtCl2(NH3)2]+2KCl\text{K}2[\text{PtCl}4] + 2\text{NH}3 \rightarrow \text{cis}-[\text{PtCl}2(\text{NH}3)2] + 2\text{KCl}

Purification challenges necessitated multiple recrystallizations, reducing yields to <30%.

Dhara’s Method (1970): A Paradigm Shift

Reaction Mechanism and Steps

S.C. Dhara’s landmark method addressed purity and scalability issues by introducing iodide intermediates:

  • Iodide Substitution:

    K2[PtCl4]+4KIK2[PtI4]+4KCl\text{K}_2[\text{PtCl}_4] + 4\text{KI} \rightarrow \text{K}_2[\text{PtI}_4] + 4\text{KCl}

    KI converts [PtCl₄]²⁻ to [PtI₄]²⁻, forming a dark brown solution.

  • Ammonia Addition:

    K2[PtI4]+2NH3cis[PtI2(NH3)2]+2KI\text{K}_2[\text{PtI}_4] + 2\text{NH}_3 \rightarrow \text{cis}-[\text{PtI}_2(\text{NH}_3)_2] + 2\text{KI}

    Yellow cis-[PtI₂(NH₃)₂] precipitates, isolated via filtration.

  • Silver Nitrate Treatment:

    cis[PtI2(NH3)2]+2AgNO3cis[Pt(NH3)2(H2O)2]2++2AgI+2NO3\text{cis}-[\text{PtI}_2(\text{NH}_3)_2] + 2\text{AgNO}_3 \rightarrow \text{cis}-[\text{Pt}(\text{NH}_3)_2(\text{H}_2\text{O})_2]^{2+} + 2\text{AgI}↓ + 2\text{NO}_3^-

    AgI removal eliminates iodide impurities.

  • Chloride Reconstitution:

    cis[Pt(NH3)2(H2O)2]2++2Clcis[PtCl2(NH3)2]+2H2O\text{cis}-[\text{Pt}(\text{NH}_3)_2(\text{H}_2\text{O})_2]^{2+} + 2\text{Cl}^- \rightarrow \text{cis}-[\text{PtCl}_2(\text{NH}_3)_2] + 2\text{H}_2\text{O}

    KCl addition yields this compound with >90% purity.

Advantages and Limitations

  • Yield: 70–85%.

  • Purity: Minimal transplatin contamination (<2%).

  • Drawbacks: Silver residues (0.5–1.0 ppm) require additional washing.

Modern Synthetic Innovations

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between K₂[PtCl₄] and ammonium acetate, completing in 15 minutes vs. 24 hours conventionally. This method bypasses Magnus’ green salt formation, yielding 95% pure this compound.

Conditions:

  • Temperature: 150°C

  • Solvent: Water

  • Yield: 89%.

Flow Chemistry Approaches

Continuous-flow systems enhance scalability by maintaining precise stoichiometry and temperature control. A 2022 adaptation of Dhara’s method achieved 98% yield at 50 g/hour throughput.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time Key Limitations
Peyrone (1845)20–3060–7024–48 hByproduct formation
Dhara (1970)70–8590–958–12 hSilver contamination
Microwave (2010s)85–8995–980.25 hHigh energy input
Flow Chemistry95–98>99ContinuousEquipment cost

Challenges in Industrial-Scale Production

Silver Removal

Residual Ag⁺ (>0.1 ppm) necessitates post-synthesis ion-exchange chromatography or chelating resins, increasing production costs by 15–20%.

Transplatin Contamination

Even 0.5% transplatin reduces therapeutic efficacy by 40% due to its non-DNA-binding geometry . High-performance liquid chromatography (HPLC) is mandatory for clinical-grade this compound.

Chemical Reactions Analysis

Types of Reactions: cisplatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: trans-[Pt(NH3)2(L)2] where L is the substituting ligand.

    Oxidation Products: Platinum(IV) complexes such as [Pt(NH3)2Cl4].

    Reduction Products: Platinum(0) complexes or nanoparticles.

Scientific Research Applications

Clinical Applications

Cisplatin is utilized in various treatment regimens for multiple cancers. Below are some key applications:

  • Testicular Cancer : this compound is a standard treatment for testicular germ cell tumors, often combined with other agents like etoposide and bleomycin (BEP regimen). Studies show that this combination has significantly improved survival rates .
  • Ovarian Cancer : It is commonly used in combination with paclitaxel as a first-line treatment for advanced ovarian cancer. This regimen has demonstrated high response rates post-surgery .
  • Non-Small Cell Lung Cancer (NSCLC) : this compound is effective as part of combination therapy for NSCLC, particularly when paired with drugs like paclitaxel or gemcitabine. Clinical trials indicate improved survival rates with this compound-containing regimens compared to those without .
  • Head and Neck Cancers : In patients with locally advanced head and neck squamous cell carcinoma (HNSCC), this compound combined with radiotherapy has shown promising survival outcomes .

Combination Therapies

To enhance efficacy and overcome resistance, this compound is often used in combination with other agents:

  • This compound and Gemcitabine : This combination has been explored for its effectiveness against various cancers, including bladder cancer and non-small cell lung cancer. Studies indicate that it can improve overall survival compared to single-agent therapies .
  • This compound and Novel Agents : Recent research has investigated the use of this compound alongside novel compounds like basic violet 10 (BV10), which enhances its anticancer effects while minimizing additional toxicity .

Case Studies

  • Head and Neck Squamous Cell Carcinoma :
    • A retrospective study involving patients treated with this compound showed one-year survival rates of 89% with a median follow-up of 39 months. The study highlighted the importance of dosage scheduling on toxicity and efficacy .
  • Renal Toxicity :
    • Two cases reported severe renal failure following this compound administration in esophageal cancer patients. Despite acute toxicity, both patients continued treatment without cancer recurrence, illustrating the drug's potential benefits despite severe side effects .

Side Effects and Resistance

While this compound is effective, it is associated with significant side effects including nephrotoxicity, nausea, vomiting, and myelosuppression. Strategies to mitigate these effects include hydration protocols and the use of protective agents like amifostine .

Resistance mechanisms include:

  • Enhanced DNA repair capabilities in tumor cells.
  • Increased drug efflux via transport proteins.
  • Altered cellular uptake mechanisms.

Research continues to focus on overcoming these resistance pathways through novel drug formulations and combinatorial approaches .

Summary Table: Efficacy of this compound Across Cancers

Cancer TypeStandard Treatment RegimenResponse Rate (%)Notes
Testicular CancerBEP (this compound + Etoposide + Bleomycin)~90High cure rate
Ovarian CancerThis compound + Paclitaxel70-80Effective post-cytoreduction
NSCLCThis compound + GemcitabineVariableImproved survival over single agents
Head and Neck CancersThis compound + Radiotherapy58-73Dose-dependent outcomes

Mechanism of Action

The mechanism of action of cisplatin in biological systems involves its interaction with DNA and proteins. The compound can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lipoplatin (Cisplatin Lipid Complex)

Lipoplatin, a liposomal formulation of this compound (9% this compound, 91% lipids), reduces systemic toxicity while enhancing tumor targeting. A meta-analysis of five clinical trials (523 patients) demonstrated that lipoplatin improved survival and reduced nephrotoxicity and myelosuppression compared to this compound in non-small cell lung cancer (NSCLC) and head/neck cancers .

Key Data:

Parameter This compound Lipoplatin
Nephrotoxicity (%) 18–25 5–8
Survival (1-year) 35–40% 45–50%

Parishin A (Natural Compound)

In oral squamous cell carcinoma, Parishin A (80 µM) achieved colony formation inhibition comparable to this compound (50 µM).

Coumarin–Palladium(II) Complexes (C1, C2)

These palladium-based complexes showed superior cytotoxicity to this compound in A549 (lung) and Panc-1 (pancreatic) cancer cells. Against FemX (melanoma) cells, their activity matched this compound (IC50 ~1.3–2.5 µM) .

IC50 Values (µM):

Cell Line This compound C1 C2
A549 5.2 3.1 3.4
Panc-1 6.8 4.0 4.2

Oxaliplatin

Oxaliplatin, a third-generation platinum drug, exhibits distinct resistance mechanisms. Unlike this compound, oxaliplatin retains efficacy in cells with high glutathione levels or impaired this compound uptake. However, cross-resistance occurs in cell lines with defective DNA repair pathways common to both drugs .

Transplatin (this compound Isomer)

The trans-isomer of this compound is clinically ineffective due to divergent gene expression profiles. This compound upregulated 105 transcripts linked to apoptosis, while transplatin activated 64 transcripts associated with pro-survival pathways .

Gallium and Tin-Based Compounds

  • Gallium(III) complexes : Showed selectivity 10–20× higher than this compound in DLD-1 (colon) cancer cells (IC50 = 5.49 µM vs. This compound’s 5.14 µM) and lower toxicity to fibroblasts .
  • Tin compound 24 : Exhibited IC50 values 17–104× lower than this compound in multiple cell lines (0.037–0.085 µM) .

Combination Therapies

  • Hit 1 (ERCC1-XPF inhibitor) : Enhanced this compound efficacy by blocking DNA crosslink repair, increasing persistent DNA damage from 1–5% to >20% after 72 hours .
  • Mulberry leaf extracts: Synergized with this compound, doubling apoptosis rates in gastric adenocarcinoma cells .

Clinical and Preclinical Insights

Toxicity Profiles

Compound Nephrotoxicity Neurotoxicity Myelosuppression
This compound High High Moderate
Lipoplatin Low Low Low
Oxaliplatin Low High Low

Resistance Mechanisms

  • This compound : Resistance driven by reduced drug uptake, enhanced DNA repair (e.g., ERCC1), and glutathione-mediated detoxification .
  • Oxaliplatin : Bypasses this compound resistance in cells with defective copper transporters but shares resistance in DNA repair-competent cells .

Q & A

Q. Q1. What are the primary molecular mechanisms underlying cisplatin’s anti-tumor activity, and how can these be experimentally validated?

Methodological Answer: this compound exerts cytotoxicity via DNA crosslinking, forming platinum-DNA adducts that trigger apoptosis. To validate this:

  • Use ICP-MS to quantify platinum-DNA adducts in treated cell lines (e.g., A549, HeLa) .
  • Perform comet assays to assess DNA damage and flow cytometry to measure apoptosis rates.
  • Validate mechanistic pathways (e.g., p53 activation) via Western blotting or qPCR for downstream targets like Bax/Bcl-2 .

Q. Q2. What are the standard in vitro and in vivo models for evaluating this compound efficacy and toxicity?

Methodological Answer:

  • In vitro : Use cancer cell lines (e.g., ovarian A2780, lung H460) with IC50 determination via MTT assays. Include renal proximal tubular cells (e.g., HK-2) to model nephrotoxicity .
  • In vivo : Employ xenograft models (e.g., nude mice with subcutaneous tumors) for efficacy. For toxicity, monitor serum creatinine (kidney) and auditory brainstem responses (ototoxicity) in rodent models .

Q. Q3. How can researchers mitigate this compound-induced nephrotoxicity in preclinical studies?

Methodological Answer:

  • Co-administer antioxidants (e.g., N-acetylcysteine) or renoprotective agents (e.g., sodium thiosulfate) .
  • Use pharmacokinetic optimization : Adjust dosing schedules (e.g., hydration protocols) to reduce renal platinum accumulation .
  • Validate via histopathology (e.g., tubular necrosis scoring) and biomarkers (KIM-1, NGAL) .

Advanced Research Questions

Q. Q4. What experimental strategies address this compound resistance in hypoxic tumor microenvironments?

Methodological Answer:

  • Hypoxia-mimetic assays : Treat cells with CoCl2 or use hypoxia chambers (<1% O2) to study resistance mechanisms (e.g., HIF-1α upregulation) .
  • Combine this compound with hypoxia-activated prodrugs (e.g., tirapazamine) and validate via clonogenic survival assays .
  • Analyze drug penetration using mass spectrometry imaging in 3D tumor spheroids .

Q. Q5. How can nanoparticle formulations improve this compound’s therapeutic index?

Methodological Answer:

  • Synthesize this compound-loaded nanoparticles (e.g., PLGA or liposomal carriers) and characterize encapsulation efficiency via HPLC .
  • Compare biodistribution using radiolabeled this compound (e.g., 195mPt) in murine models .
  • Assess toxicity reduction through comparative histopathology (kidney, liver) and efficacy via tumor growth inhibition rates .

Q. Q6. What statistical approaches resolve contradictions in this compound combination therapy datasets?

Methodological Answer:

  • Apply synergy analysis (e.g., Chou-Talalay method) to distinguish additive vs. synergistic effects .
  • Use multivariate regression to control confounding variables (e.g., patient age, prior treatments) in clinical data .
  • Validate findings via Bayesian meta-analysis of independent studies, prioritizing RCTs with standardized dosing .

Methodological Guidance Tables

Q. Table 1. Key Assays for this compound Mechanism Validation

Assay Application Reference
ICP-MSPlatinum-DNA adduct quantification
Comet assayDNA strand break detection
RNA-seqTranscriptomic profiling of resistance

Q. Table 2. Nanoparticle Formulation Parameters

Parameter Optimal Range Analysis Method
Encapsulation efficiency>80%HPLC
Particle size80–150 nmDLS
Drug releaseSustained (>24 hrs)Dialysis

Critical Considerations for Experimental Design

  • Dose optimization : Conduct pilot studies to establish MTD (maximum tolerated dose) in vivo, balancing efficacy and toxicity .
  • Control groups : Include vehicle controls and platinum-resistant cell lines (e.g., CP70) to isolate resistance mechanisms .
  • Data transparency : Publish raw datasets (e.g., RNA-seq counts) in repositories like GEO for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cisplatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.